
N,N-Dimethyl-4-(tridecafluorohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(tridecafluorohexyl)aniline: is an organic compound that belongs to the class of anilines. It features a dimethylamino group attached to a phenyl ring, which is further substituted with a tridecafluorohexyl group. This compound is known for its unique chemical properties due to the presence of both the electron-donating dimethylamino group and the electron-withdrawing tridecafluorohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(tridecafluorohexyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(tridecafluorohexyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-(tridecafluorohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro, sulfonyl, or halogenated derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(tridecafluorohexyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and surfactants.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(tridecafluorohexyl)aniline involves its interaction with molecular targets through its dimethylamino and tridecafluorohexyl groups. The electron-donating dimethylamino group enhances nucleophilicity, allowing the compound to participate in various nucleophilic substitution reactions. The electron-withdrawing tridecafluorohexyl group increases the compound’s stability and resistance to degradation, making it suitable for use in harsh chemical environments .
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Lacks the tridecafluorohexyl group, making it less stable and less resistant to degradation.
N,N-Dimethyl-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a tridecafluorohexyl group, resulting in different chemical properties and reactivity.
Uniqueness: N,N-Dimethyl-4-(tridecafluorohexyl)aniline is unique due to the presence of the long-chain tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity, stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable compounds .
Propriétés
Numéro CAS |
141822-33-5 |
|---|---|
Formule moléculaire |
C14H10F13N |
Poids moléculaire |
439.21 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline |
InChI |
InChI=1S/C14H10F13N/c1-28(2)8-5-3-7(4-6-8)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3-6H,1-2H3 |
Clé InChI |
NFDMREXGTSXTER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


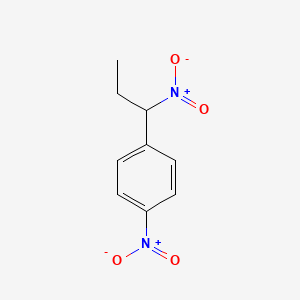
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)

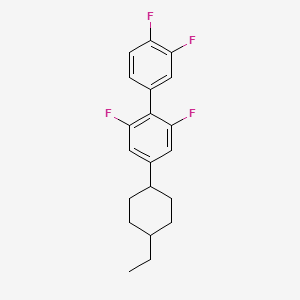
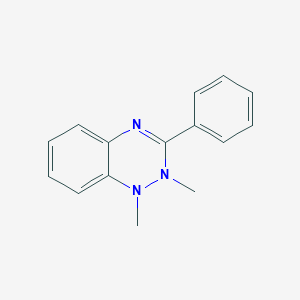
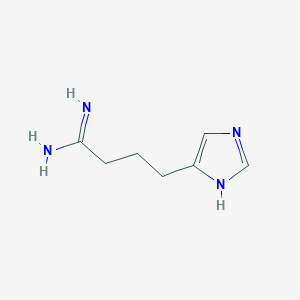
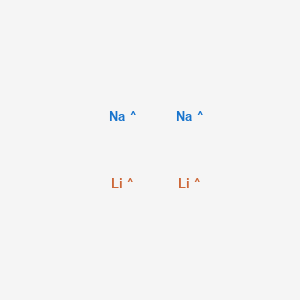
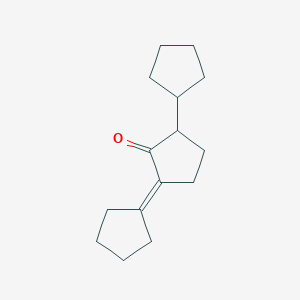

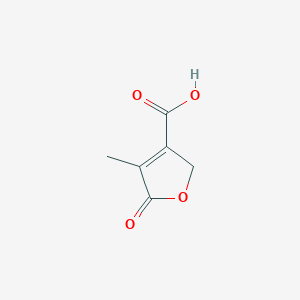
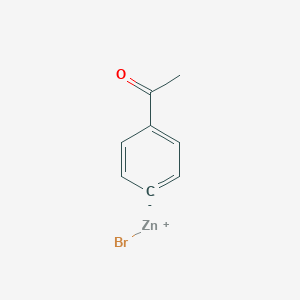
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
